molecular formula C8H15NO2 B13834902 2-Methyl-N-(propoxymethyl)prop-2-enamide CAS No. 3644-10-8

2-Methyl-N-(propoxymethyl)prop-2-enamide

Cat. No.: B13834902
CAS No.: 3644-10-8
M. Wt: 157.21 g/mol
InChI Key: NYGLFZZNGBYARC-UHFFFAOYSA-N
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Description

2-Methyl-N-(propoxymethyl)prop-2-enamide is an organic compound with the molecular formula C8H15NO2 It is a derivative of acrylamide, characterized by the presence of a propoxymethyl group attached to the nitrogen atom and a methyl group attached to the carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(propoxymethyl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of 2-methylprop-2-enamide with propoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(propoxymethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the propoxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted amides or other functionalized derivatives.

Scientific Research Applications

2-Methyl-N-(propoxymethyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: Investigated for its potential as a cross-linking agent in the preparation of hydrogels for biomedical applications.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(propoxymethyl)prop-2-enamide involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to cross-linking and stabilization of macromolecular structures. This property is particularly useful in the development of hydrogels and other polymeric materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide
  • N-(Hydroxymethyl)acrylamide
  • Diacetone acrylamide

Uniqueness

2-Methyl-N-(propoxymethyl)prop-2-enamide is unique due to the presence of both a propoxymethyl group and a methyl group on the acrylamide backbone. This structural feature imparts distinct reactivity and properties, making it suitable for specific applications in polymer chemistry and materials science.

Properties

CAS No.

3644-10-8

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-methyl-N-(propoxymethyl)prop-2-enamide

InChI

InChI=1S/C8H15NO2/c1-4-5-11-6-9-8(10)7(2)3/h2,4-6H2,1,3H3,(H,9,10)

InChI Key

NYGLFZZNGBYARC-UHFFFAOYSA-N

Canonical SMILES

CCCOCNC(=O)C(=C)C

Origin of Product

United States

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